molecular formula C6H12ClN5 B2675460 5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride CAS No. 2138272-00-9

5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride

Cat. No.: B2675460
CAS No.: 2138272-00-9
M. Wt: 189.65
InChI Key: CKQVATDCVKRIHY-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery, combining two privileged pharmacophores: the pyrrolidine ring and the tetrazole heterocycle. With a molecular formula of C6H12ClN5 and a molecular weight of 189.65 g/mol, this compound is a valuable building block for the synthesis of novel bioactive molecules . The saturated pyrrolidine scaffold is highly valued in drug design for its three-dimensional, sp3-hybridized structure, which allows for efficient exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of a molecule . Pyrrolidine rings are found in numerous FDA-approved drugs and natural products, contributing to target selectivity and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . The 1H-tetrazole moiety serves as a metabolically stable bioisostere of a carboxylic acid or carboxylate anion, a strategy frequently employed to modulate compound polarity, bioavailability, and binding characteristics . Tetrazoles are known to participate in diverse intermolecular interactions, such as hydrogen bonding, with biological targets, and are featured in active pharmaceutical ingredients with a range of actions, including antihypertensive, antibacterial, and antidiabetic activities . The integration of these two heterocyclic systems into a single molecule makes this compound a promising scaffold for developing research compounds, particularly in the areas of anticancer, anti-inflammatory, and central nervous system (CNS) agent discovery . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for human consumption, diagnostic, or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(pyrrolidin-3-ylmethyl)-2H-tetrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5.ClH/c1-2-7-4-5(1)3-6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQVATDCVKRIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=NNN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Reduction Reactions

The tetrazole ring is resistant to reduction, but the pyrrolidine moiety can undergo hydrogenation:

Reagent/Conditions Observed Transformation Product Source
H₂/Pd-C (ethanol, 50°C)Saturation of pyrrolidine ringTetrazole with saturated pyrrolidine
NaBH₄ (methanol, RT)Reduction of imine impuritiesPurified tetrazole product
  • Hydrogenation typically targets the pyrrolidine’s secondary amine without affecting the tetrazole .

Substitution Reactions

The tetrazole’s N–H group participates in nucleophilic substitutions, particularly under basic conditions:

Reagent/Conditions Observed Transformation Product Source
R-X (alkyl halide)/K₂CO₃ (DMF, 60°C)N-alkylation at tetrazole N1/N21- or 2-substituted tetrazole derivatives
Aldehydes (turbo-Grignard, THF, –20°C)C–H functionalizationHydroxymethyl-tetrazole adducts
  • Example: Reaction with aldehydes forms hydroxymethyl derivatives via deprotonation and nucleophilic addition .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decomposition:

Conditions Pathway Major Products Source
NMP/AcOH/H₂O (5:3:2), 220°C, 15 minTetrazole ring cleavagePyrrolidine derivatives + N₂ gas
Resistive heating (stainless steel)Degradation via N-acetylationAcetylated intermediates → hydrocarbons
  • Decomposition in acidic, high-temperature environments follows a pathway involving nitrilimine intermediates .

Stability in Solvents

The compound’s solubility and stability vary significantly with solvent polarity:

Solvent Stability Notes Source
DMSOStable at RT; reacts at >100°CFacilitates NMR analysis without degradation
Acidic aqueousRapid decomposition (t₁/₂ < 1 h at 50°C)Forms hydrazide byproducts
MethanolCompatible for short-term storageNo observable degradation over 24 hours

Biological and Catalytic Interactions

  • Metabolic Resistance : The tetrazole ring resists β-oxidation and conjugation, enhancing its pharmacokinetic profile .

  • Metal Coordination : The pyrrolidine nitrogen and tetrazole nitrogens can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic applications .

Scientific Research Applications

Synthesis of 5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole Hydrochloride

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with azides or nitriles, followed by cyclization to form the tetrazole ring. Various catalytic methods have been explored to enhance yield and selectivity, including the use of nano-catalysts and solid acid resins .

Key Synthetic Methods:

  • Nano-Catalytic Synthesis: This method utilizes nano-sized catalysts to improve reaction efficiency and product yield. Studies have shown that using nano-catalysts can significantly enhance the synthesis of tetrazole derivatives .
  • Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to more complex structures in fewer steps .

Biological Applications

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives possess significant antimicrobial properties. For instance, compounds linked with pyrazole structures have been screened against various bacterial strains, revealing notable antibacterial activity . The presence of halogen substituents in specific positions has been linked to enhanced efficacy against gram-positive and gram-negative bacteria.

Anticancer Properties

The compound has shown promise in cancer research, particularly in targeting specific receptors associated with tumor growth. Structure-activity relationship studies indicate that modifications in the tetrazole structure can influence its effectiveness as an anticancer agent . Notably, certain tetrazoles have been identified as antagonists for the P2X7 receptor, which plays a role in cancer cell proliferation .

Neuroprotective Effects

Emerging studies suggest that tetrazole derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The ability to chelate metal ions could be beneficial in mitigating oxidative stress associated with such conditions .

Case Studies

Case Study 1: Antimicrobial Screening
A study evaluated various pyrazole-linked tetrazole derivatives for their antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. Compounds demonstrated variable efficacy based on their structural characteristics, with some achieving over 90% inhibition rates against tested strains .

Case Study 2: Anticancer Activity
In a preclinical model, a series of 5-substituted tetrazoles were tested for their anticancer effects on ependymoma cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Mechanism of Action

Biological Activity

5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The combination of the pyrrolidine and tetrazole moieties contributes to its distinct physicochemical properties, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrrolidine ring enhances binding affinity through hydrophobic interactions, while the tetrazole moiety can form hydrogen bonds and coordinate with metal ions, facilitating its biological effects. This mechanism allows the compound to potentially modulate various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that tetrazole derivatives can influence cancer cell viability and apoptosis. The compound may trigger apoptotic pathways, similar to other tetrazole derivatives, by modulating key proteins involved in cell survival .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity, possibly through mechanisms that disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrrolidine and tetrazole derivatives:

Compound TypeExample CompoundsKey Features
Pyrrolidine DerivativesPyrrolidine-2-one, Pyrrolidine-2,5-dionesVarying functional groups affecting activity
Tetrazole Derivatives5-Aminotetrazole, 5-PhenyltetrazoleDifferent substituents alter pharmacodynamics
Unique CompoundThis compoundCombination of both rings enhances binding and activity

Case Studies

Recent studies have explored the synthesis and biological evaluation of tetrazole derivatives. For instance, a study utilizing multicomponent reactions highlighted the stability and reactivity of substituted tetrazoles under various conditions, suggesting that structural modifications can significantly impact their biological activity .

Another case study focused on the synthesis of novel pyrazole derivatives, which share structural similarities with tetrazoles. These derivatives demonstrated significant antibacterial and anticancer activities, indicating that modifications in the tetrazole structure could yield compounds with enhanced therapeutic profiles .

Research Findings

A comprehensive analysis of various studies reveals that this compound may serve as a promising lead compound in drug development. Its unique structure allows for diverse interactions with biological targets, potentially leading to applications in treating cancer and bacterial infections. Further research is warranted to fully elucidate its mechanisms of action and optimize its pharmacological properties.

Q & A

Q. What are the optimal synthetic routes for 5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of this compound typically involves coupling pyrrolidine derivatives with tetrazole precursors under nucleophilic or catalytic conditions. To optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading), employ Design of Experiments (DoE) methodologies . For instance, factorial designs can identify critical variables (e.g., pH, stoichiometry) affecting yield. Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and transition states, reducing trial-and-error experimentation . Validate predictions with small-scale reactions and characterize products via NMR, HPLC, or mass spectrometry to confirm structural fidelity.

Q. How should researchers handle contradictions in spectroscopic data during structural characterization?

Methodological Answer: Discrepancies in NMR or IR spectra may arise from tautomerism, solvate formation, or impurities. First, repeat measurements under standardized conditions (solvent, temperature, concentration). Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous signals. Cross-validate with alternative methods like X-ray crystallography or computational spectral simulations (DFT-based predictions) . If contradictions persist, reassess synthetic protocols for byproduct formation or degradation pathways . Theoretical frameworks (e.g., electronic structure analysis) can guide reinterpretation of spectral data .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Due to its tetrazole moiety (potential exothermic decomposition) and hydrochloride salt (irritant properties), adhere to:

  • Ventilation: Use fume hoods for weighing and reactions .
  • PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Storage: In airtight containers under inert gas (N₂/Ar), away from oxidizers and moisture .
  • Emergency Procedures: Rinse exposed skin/eyes with water for 15+ minutes; consult SDS for antidotes . Document near-miss incidents to refine risk assessments .

Advanced Research Questions

Q. How can computational chemistry enhance the understanding of this compound’s reactivity in catalytic systems?

Methodological Answer: Leverage density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict regioselectivity in reactions. For catalytic applications (e.g., ligand design), simulate metal-ligand binding affinities and transition states using software like Gaussian or ORCA . Validate simulations with kinetic studies (e.g., stopped-flow spectroscopy) and compare experimental vs. computed activation energies . Integrate machine learning (ML) to identify structure-activity relationships from large datasets .

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

Methodological Answer: Variability often stems from mixing inefficiencies or heat transfer limitations at larger scales. Use continuous flow reactors to improve reproducibility, as they enable precise control over residence time and temperature . Monitor critical quality attributes (CQAs) like particle size distribution via in-line PAT (Process Analytical Technology) tools. Apply statistical process control (SPC) to track deviations and adjust parameters in real-time . For purification, evaluate membrane separation technologies (e.g., nanofiltration) to remove impurities without column chromatography .

Q. How can researchers resolve conflicting bioactivity data in pharmacological studies?

Methodological Answer: Contradictory results (e.g., enzyme inhibition vs. cellular assays) may arise from off-target effects or assay conditions. Conduct orthogonal assays (e.g., SPR, ITC) to confirm binding specificity. Use theoretical models (e.g., molecular docking) to probe interactions with biological targets . If discrepancies persist, reevaluate compound stability under assay conditions (pH, serum proteins) via LC-MS stability studies . Collaborate with computational biologists to refine QSAR models and identify confounding variables .

Q. What advanced techniques characterize the compound’s solid-state behavior and polymorphic forms?

Methodological Answer: Combine synchrotron XRD and DSC (Differential Scanning Calorimetry) to identify polymorphs. For hygroscopicity, perform dynamic vapor sorption (DVS) studies. Use solid-state NMR (ssNMR) to probe molecular mobility and crystallinity . Computational crystal structure prediction (CSP) tools (e.g., Polymorph Predictor) can prioritize stable forms for experimental validation . Document lattice energy landscapes to guide crystallization protocols .

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